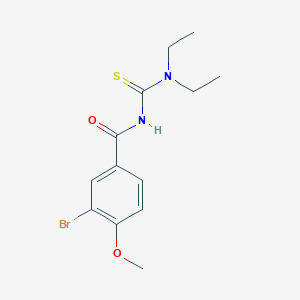![molecular formula C16H15IN2O3S B320757 N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B320757.png)
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide is a complex organic compound with the molecular formula C₁₆H₁₅IN₂O₃S This compound is characterized by the presence of an iodinated benzamide moiety, a hydroxymethyl group, and a carbamothioyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Iodinated Benzamide: The initial step involves the iodination of a suitable benzamide precursor. This can be achieved using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under controlled conditions.
Introduction of the Hydroxymethyl Group: The next step involves the introduction of the hydroxymethyl group onto the aromatic ring. This can be accomplished through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Formation of the Carbamothioyl Linkage: The final step involves the formation of the carbamothioyl linkage. This can be achieved by reacting the intermediate product with thiourea under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The iodinated benzamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, alkoxides, typically under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulation of Gene Expression: Influencing the expression of genes involved in cellular processes such as proliferation, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide can be compared with other similar compounds, such as:
N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-4-methoxybenzamide: Lacks the iodine atom, which may result in different chemical reactivity and biological activity.
N-{[3-(hydroxymethyl)phenyl]carbamothioyl}-3-iodo-4-methylbenzamide: Contains a methyl group instead of a methoxy group, which may affect its solubility and interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H15IN2O3S |
|---|---|
Poids moléculaire |
442.3 g/mol |
Nom IUPAC |
N-[[3-(hydroxymethyl)phenyl]carbamothioyl]-3-iodo-4-methoxybenzamide |
InChI |
InChI=1S/C16H15IN2O3S/c1-22-14-6-5-11(8-13(14)17)15(21)19-16(23)18-12-4-2-3-10(7-12)9-20/h2-8,20H,9H2,1H3,(H2,18,19,21,23) |
Clé InChI |
LDCYMUXLHQTJFA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)CO)I |
SMILES canonique |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-phenoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320674.png)
![N-[(2,4-dimethylphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320677.png)
![N-[(4-methoxyphenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B320679.png)
![N-[4-({[(cyclopropylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide](/img/structure/B320680.png)
![4-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-N-(3,5-dimethylphenyl)benzenesulfonamide](/img/structure/B320682.png)
![N-[(5-benzyl-3-carbamoyl-4-methylthiophen-2-yl)carbamothioyl]-5-bromofuran-2-carboxamide](/img/structure/B320683.png)
![N-(5-bromo-2-furoyl)-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320687.png)
![Ethyl 2-({[(5-bromo-2-furoyl)amino]carbothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B320691.png)
![5-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320693.png)
![5-bromo-N-[(4-iodophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320696.png)
![5-bromo-N-[(4-bromo-3-chlorophenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320697.png)
![5-bromo-N-[(2,4-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B320698.png)
![3-bromo-4-methoxy-N-[(4-methyl-1-piperidinyl)carbothioyl]benzamide](/img/structure/B320701.png)

